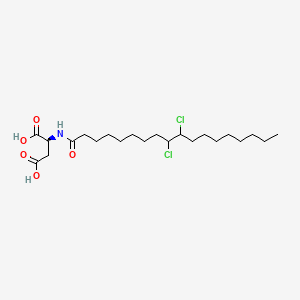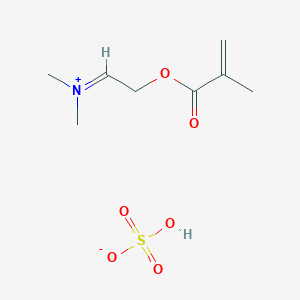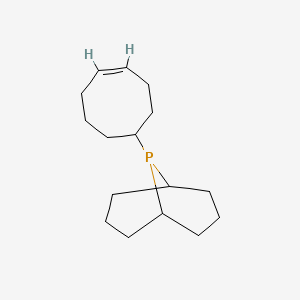
9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Cyclooctenyl)-9-phosphabicyclo(331)nonane is a unique organophosphorus compound characterized by its bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane typically involves the reaction of cyclooctene with a phosphabicyclo(3.3.1)nonane derivative under specific conditions. The reaction often requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can undergo substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
Wissenschaftliche Forschungsanwendungen
9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane exerts its effects involves its interaction with molecular targets such as metal ions in catalytic processes. The phosphine group acts as a ligand, coordinating with metal centers and facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Borabicyclo(3.3.1)nonane (9-BBN)
- Disiamylborane
- Dicyclohexylborane
Comparison
Compared to these similar compounds, 9-(4-Cyclooctenyl)-9-phosphabicyclo(3.3.1)nonane is unique due to its phosphine functionality, which imparts different reactivity and coordination properties. This makes it particularly useful in specific catalytic applications where traditional boranes may not be as effective .
Eigenschaften
CAS-Nummer |
84696-77-5 |
|---|---|
Molekularformel |
C16H27P |
Molekulargewicht |
250.36 g/mol |
IUPAC-Name |
9-[(4Z)-cyclooct-4-en-1-yl]-9-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C16H27P/c1-2-4-8-14(9-5-3-1)17-15-10-6-11-16(17)13-7-12-15/h1-2,14-16H,3-13H2/b2-1- |
InChI-Schlüssel |
TZKKHWADVUYAHG-UPHRSURJSA-N |
Isomerische SMILES |
C1C/C=C\CCC(C1)P2C3CCCC2CCC3 |
Kanonische SMILES |
C1CC=CCCC(C1)P2C3CCCC2CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


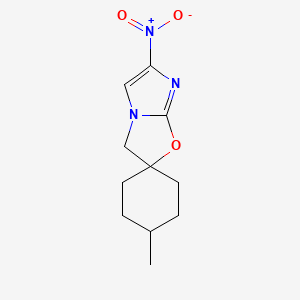
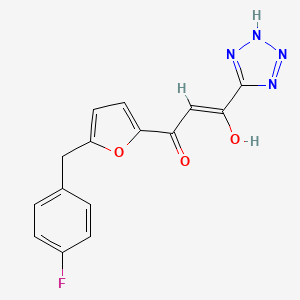

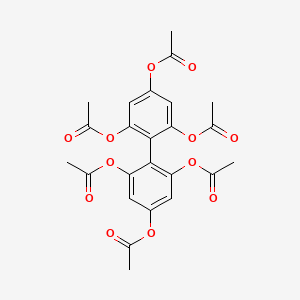
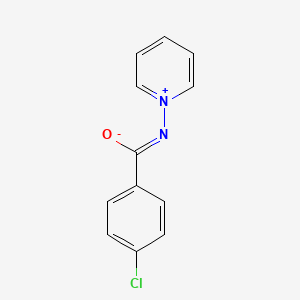
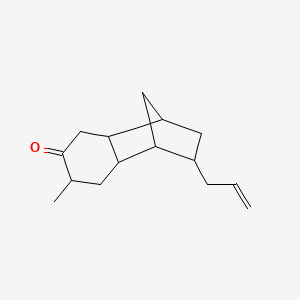


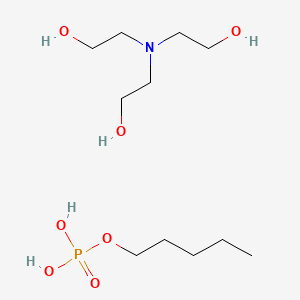
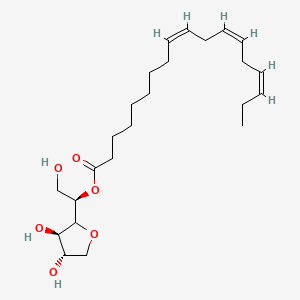
![Imino-[5-[2-(2-methoxyethoxy)ethoxysulfonyl]-1-oxonaphthalen-2-ylidene]azanium](/img/structure/B12682431.png)

